Hexyl decanoate

Description

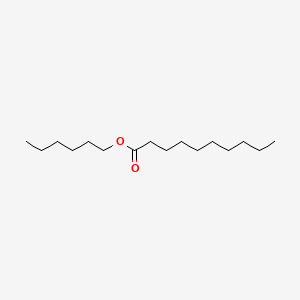

Structure

3D Structure

Properties

IUPAC Name |

hexyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPNTCACXCHFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065079 | |

| Record name | Hexyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Fresh green aroma | |

| Record name | Hexyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Hexyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.863 (20°) | |

| Record name | Hexyl decanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10448-26-7 | |

| Record name | Hexyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10448-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D42X538B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence and Biosynthesis of Hexyl Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl decanoate, a fatty acid ester, is a naturally occurring compound found in a variety of sources, from fruits to insect pheromones. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies used for its identification and quantification. This document is intended to serve as a resource for researchers in natural product chemistry, chemical ecology, and drug development who are interested in the sourcing and synthesis of this and similar bioactive compounds.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in several natural sources. While its presence is noted in certain plant species, quantitative data is most prominently available for its role as an insect pheromone.

Plant Kingdom

This compound is a contributor to the complex aroma profiles of various fruits. Its presence has been reported in:

-

Capsicum annuum : Varieties of this species, which includes both sweet and hot peppers, have been found to contain this compound as a minor volatile constituent.

-

Psidium guajava (Guava) : The characteristic fruity and green aroma of guava is attributed to a rich blend of esters, including this compound.[1]

Animal Kingdom

The most significant natural source of this compound, in terms of concentration, is in the labial gland secretions of the stingless bee, Trigona recursa.

-

Trigona recursa (Stingless Bee) : this compound is the primary component of the trail pheromone used by this species to guide nestmates to food sources.[2]

Quantitative Data

The following table summarizes the available quantitative data for the natural occurrence of this compound.

| Natural Source | Organism | Part/Secretion | Concentration | Method of Analysis | Reference |

| Pheromone | Trigona recursa | Labial Gland Secretion | 72.4 ± 1.9% of total volatiles | GC-MS | [2] |

| (Mean total volatiles: 4.76 ± 1.39 mg) | |||||

| Fruit Volatile | Capsicum annuum | Fruit | Reported, not quantified | GC-MS | |

| Fruit Volatile | Psidium guajava | Fruit | Reported, not quantified | GC-MS | [1] |

Table 1: Quantitative Occurrence of this compound in Natural Sources

Biosynthesis of this compound

The biosynthesis of this compound, like other fatty acid esters in plants, is generally understood to occur via the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). The key enzymes in this final step are alcohol acyltransferases (AATs).

Precursor Formation

The biosynthesis of this compound requires two primary precursors: 1-hexanol and decanoyl-CoA .

-

1-Hexanol Biosynthesis : In plants, C6 alcohols like 1-hexanol are typically derived from the lipoxygenase (LOX) pathway, which involves the oxidative cleavage of C18 polyunsaturated fatty acids such as linoleic and linolenic acids. The resulting aldehydes are then reduced to their corresponding alcohols by alcohol dehydrogenases (ADHs).

-

Decanoyl-CoA Biosynthesis : Decanoyl-CoA is a medium-chain fatty acyl-CoA. Its biosynthesis originates from acetyl-CoA through the fatty acid synthesis (FAS) pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA, catalyzed by a multi-enzyme complex known as fatty acid synthase. The chain elongation process is terminated at a ten-carbon length to yield decanoyl-ACP, which is then converted to decanoyl-CoA.

Esterification

The final step in the biosynthesis of this compound is the condensation of 1-hexanol and decanoyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT) .[3] AATs are a diverse family of enzymes with varying substrate specificities, which accounts for the wide array of esters found in different plant species.

Experimental Protocols

The identification and quantification of this compound from natural sources are primarily achieved through chromatographic techniques, with Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) being a widely adopted method for volatile and semi-volatile compounds.

Extraction and Analysis of this compound from Fruit Samples

This protocol provides a general workflow for the analysis of this compound in fruit matrices.

4.1.1. Materials and Reagents

-

Fruit sample (e.g., guava, capsicum pepper)

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (e.g., 2-octanol or a suitable deuterated ester)

-

Milli-Q water or equivalent

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with PTFE/silicone septa

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.1.2. Sample Preparation

-

Homogenize a known weight (e.g., 5 g) of the fresh fruit sample in a blender.

-

Transfer the homogenate to a 20 mL headspace vial.

-

Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with a PTFE/silicone septum cap.

4.1.3. Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sealed vial in a temperature-controlled water bath or heating block (e.g., at 40-60°C).

-

Allow the sample to equilibrate for a set period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.

-

Retract the fiber into the needle.

4.1.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection : Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for thermal desorption of the analytes onto the column.

-

Chromatographic Separation :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program : A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 5°C/minute.

-

Final hold: 250°C for 5 minutes.

-

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Ion Source Temperature : e.g., 230°C.

-

Quadrupole Temperature : e.g., 150°C.

-

4.1.5. Data Analysis

-

Identification : Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard or by matching against a spectral library (e.g., NIST, Wiley).

-

Quantification : Quantify the concentration of this compound by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a naturally occurring ester with a notable presence in the chemical communication of stingless bees and as a flavor component in certain fruits. While its biosynthesis follows the general pathways of ester formation in plants, the specific enzymes and regulatory mechanisms remain an area for further investigation. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this compound from diverse natural matrices, which is essential for its potential applications in the food, fragrance, and pharmaceutical industries. Further research is warranted to elucidate the full extent of its natural distribution and biological activities.

References

Hexyl Decanoate: A Technical Overview of a Simple Ester with Niche Biological Roles

For Immediate Release

[CITY, STATE] – [DATE] – While a structurally unassuming fatty acid ester, Hexyl Decanoate presents a compelling case study in the nuanced and often highly specific roles of lipid molecules in biology. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound, offering a resource for researchers, scientists, and drug development professionals interested in the biological activities of fatty acid esters. The available data underscores its function in fundamental metabolic processes and as a specialized chemical signal in the insect world, while simultaneously highlighting significant gaps in our knowledge regarding its potential pharmacological applications.

Core Biological Functions: A Role in Metabolism and Cellular Structure

This compound is recognized as a fatty acid ester, a class of molecules integral to cellular life.[1] Its primary biological significance lies in its contribution to fundamental metabolic and structural processes.

-

Energy Storage and Source: Like other fatty acid esters, this compound can be metabolized to provide energy for cellular activities.[1]

-

Membrane Component: It is considered a component of cellular membranes, contributing to their stability and fluidity.[1]

-

Nutrient and Lipid Transport: this compound is involved in the broader processes of lipid metabolism and transport within organisms.

Despite these foundational roles, specific details regarding the metabolic pathways directly involving this compound and its quantitative contribution to cellular energy budgets are not well-documented in publicly available literature.

A Specialized Role in Chemical Communication: The Stingless Bee Pheromone

The most specific and well-defined biological role of this compound identified to date is its function as a trail pheromone in the stingless bee, Trigona recursa.[2][3][4] This discovery highlights the remarkable specificity of chemical signaling in insect communication. Foraging bees of this species deposit this compound to mark a trail, guiding nestmates to food sources. This singular, well-documented example of its biological activity in the animal kingdom underscores the potential for fatty acid esters to act as highly specific signaling molecules.

Physicochemical and Toxicological Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for any experimental design involving this compound.

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [2] |

| Molecular Weight | 256.43 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Insoluble in water; soluble in organic solvents |

Table 1: Physicochemical Properties of this compound

Gaps in Knowledge and Future Research Directions

The current body of research on this compound is remarkably limited, presenting a landscape ripe with opportunities for further investigation. Key areas where knowledge is lacking include:

-

Mechanism of Action: Beyond its general role in lipid metabolism, the specific molecular targets and mechanisms of action of this compound remain unknown.

-

Signaling Pathways: There is no information on whether this compound can modulate specific intracellular signaling pathways in mammalian cells.

-

Pharmacological Potential: The potential for this compound as a therapeutic agent in drug development is entirely unexplored.

-

Pheromonal Signaling Pathway: While identified as a pheromone, the specific receptors and downstream signaling cascades involved in its perception by Trigona recursa have not been elucidated.

The following diagram illustrates a hypothetical workflow for future research aimed at addressing these knowledge gaps.

Caption: A logical workflow for future research on this compound.

Experimental Protocols: A Starting Point

Due to the lack of published research on the specific biological activities of this compound, detailed experimental protocols are not available. However, based on its chemical nature as a fatty acid ester, standard biochemical and analytical techniques can be adapted for its study.

Synthesis of this compound

A general protocol for the synthesis of fatty acid esters like this compound involves the Fischer esterification of decanoic acid with hexanol in the presence of an acid catalyst.

Materials:

-

Decanoic acid

-

Hexanol

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Combine equimolar amounts of decanoic acid and hexanol in a round-bottom flask.

-

Add a catalytic amount of sulfuric acid.

-

Add toluene to the flask and attach a Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux. Water will be removed as an azeotrope with toluene.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash with sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph with a suitable capillary column (e.g., DB-5ms)

-

Mass spectrometer detector

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., hexane).

-

Prepare the sample for analysis by dissolving it in the same solvent.

-

Inject a known volume of the standard solution into the GC-MS to determine its retention time and mass spectrum.

-

Inject the sample into the GC-MS.

-

Identify this compound in the sample by comparing its retention time and mass spectrum to that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from a series of standard solutions.

The following diagram outlines the general workflow for GC-MS analysis.

Caption: A simplified workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a simple fatty acid ester with a confirmed, albeit highly specific, biological role as an insect pheromone. Its involvement in fundamental lipid metabolism is inferred from its chemical nature, but specific details are lacking. The significant dearth of research into its potential pharmacological activities presents both a challenge and an opportunity. For researchers in drug development and the broader life sciences, this compound and other simple lipids represent a vast, underexplored chemical space with the potential for novel discoveries. The methodologies and research workflows outlined in this guide provide a foundational framework for initiating such investigations.

References

The Sweet Scent of Direction: Unraveling the Role of Hexyl Decanoate as a Trail Pheromone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate world of insect communication, chemical signals, or pheromones, orchestrate a symphony of behaviors essential for survival and social cohesion. Among the myriad of these chemical cues, trail pheromones stand out as vital invisible threads that guide nestmates to valuable resources. This technical guide delves into the seminal discovery of hexyl decanoate as the first identified trail pheromone in a stingless bee, Trigona recursa. This discovery challenged the long-held belief that mandibular glands were the primary source of trail pheromones in these insects and opened new avenues for understanding the chemical ecology of social bees. We will explore the rigorous experimental methodologies that led to this finding, present the key quantitative data, and visualize the underlying biological processes.

Data Presentation

The following tables summarize the quantitative findings from the pivotal study by Jarau et al. (2006), providing a clear comparison of the behavioral responses of Trigona recursa to various chemical stimuli and the composition of the active gland secretion.

Table 1: Behavioral Response of Trigona recursa Newcomers to Artificial Scent Trails

| Test Substance | Mean Percentage of Newcomers Reaching Test Feeder (± SD) | Statistical Significance (p-value) vs. Pentane Control |

| Pentane (Solvent Control) | 1.4 ± 1.7% | - |

| Mandibular Gland Extract | 0.4 ± 1.1% | Not significant |

| Labial Gland Extract | 35.4 ± 9.7% | < 0.001 |

| Synthetic this compound | 18.8 ± 6.9% | < 0.01 |

Data compiled from Jarau et al. (2006). Statistical analysis was performed using ANOVA and Tukey's HSD post-hoc test.

Table 2: Chemical Composition of Labial Gland Secretion of Trigona recursa Foragers

| Compound | Relative Amount (± SD) |

| This compound | 72.4 ± 1.9% |

| Octyl decanoate | 9.8 ± 1.5% |

| Hexyl dodecanoate | 5.3 ± 0.8% |

| Decyl decanoate | 2.9 ± 0.5% |

| Octyl dodecanoate | 1.8 ± 0.3% |

| Hexyl octanoate | 1.1 ± 0.2% |

| Dodecyl decanoate | 0.9 ± 0.2% |

| Unidentified Compound 1 | 3.5 ± 0.6% |

| Unidentified Compound 2 | 2.3 ± 0.4% |

Data represents the mean relative peak areas from GC-MS analysis of seven individual forager labial gland extracts.[1]

Experimental Protocols

The following sections provide a detailed methodology for the key experiments that led to the identification and behavioral validation of this compound as a trail pheromone.

Pheromone Collection and Gland Extraction

-

Insect Subjects: Foragers of the stingless bee Trigona recursa were collected from a wild colony.

-

Gland Dissection: Individual foragers were immobilized by cooling. The head capsule was opened, and the labial and mandibular glands were carefully dissected under a stereomicroscope.

-

Extraction Procedure: The dissected glands from a single forager were placed in a microvial containing 10 µl of pentane. The glands were gently crushed with a glass rod to facilitate the extraction of volatile compounds. The resulting extract was then used for chemical analysis and behavioral bioassays.

Chemical Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A Varian 3400 gas chromatograph coupled to a Finnigan MAT 95 mass spectrometer was used.

-

GC Column: A nonpolar DB-5 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was employed for the separation of volatile compounds.

-

Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then increased at a rate of 10°C/min to 280°C, and held for 10 minutes.

-

Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.5 ml/min.

-

Mass Spectrometry: Electron impact (EI) mass spectra were recorded at 70 eV. The ion source temperature was maintained at 200°C.

-

Compound Identification: Compounds were identified by comparing their mass spectra and retention times with those of synthetic standards.

Behavioral Bioassays: Artificial Trail Following

-

Experimental Setup: A Y-shaped artificial trail was established. The main branch (20 m) led from the bee nest to a branching point. Two arms (each 10 m long) diverged from this point, each leading to a test feeder.

-

Bee Training: Foragers were trained to collect a sucrose solution from a feeder placed at the end of the main branch.

-

Trail Application: The test substances (pentane control, mandibular gland extract, labial gland extract, or synthetic this compound) were applied to small filter paper squares placed at 1-meter intervals along one of the arms of the Y-maze. The other arm served as a solvent control.

-

Data Collection: The number of "newcomer" bees (those that had not previously visited the feeder) arriving at each of the two test feeders was recorded over a 30-minute period.

-

Statistical Analysis: The percentage of newcomers choosing the test arm versus the control arm was calculated. The data were analyzed using an Analysis of Variance (ANOVA) followed by a Tukey's HSD post-hoc test to determine significant differences between the treatments.

Mandatory Visualizations

Signaling Pathway

Caption: A generalized signaling pathway for ester pheromone reception in insects.

Experimental Workflow

Caption: Workflow from bee collection to pheromone identification and validation.

Conclusion

The identification of this compound as the primary trail pheromone in Trigona recursa represents a landmark in the field of chemical ecology.[1] The meticulous experimental design, combining sophisticated chemical analysis with robust behavioral assays, provides a compelling case for the labial glands as the source of this crucial social signal. This technical guide has provided a comprehensive overview of the data, protocols, and logical framework that underpinned this discovery. The presented information serves as a valuable resource for researchers investigating insect chemical communication and for professionals in drug development seeking to understand the intricacies of ligand-receptor interactions and behavioral manipulation through chemical cues. The elucidation of such specific chemical signaling systems offers potential for the development of novel, targeted pest management strategies and provides fundamental insights into the evolution of social behavior.

References

Hexyl Decanoate: A Cornerstone of Chemical Communication in Stingless Bees

An In-depth Technical Guide on its Role, Analysis, and Behavioral Significance

Abstract

Stingless bees (Apidae, Meliponini) have evolved sophisticated chemical communication systems to orchestrate complex social behaviors, paramount among which is the recruitment of nestmates to profitable food resources. A key player in this chemical lexicon is hexyl decanoate, a fatty acid ester that has been definitively identified as the primary trail pheromone in the stingless bee species Trigona recursa. This technical guide provides a comprehensive overview of the role of this compound in stingless bee communication, detailing the experimental methodologies used to elucidate its function, presenting quantitative data on its production, and exploring its broader significance within the chemical ecology of the Meliponini tribe. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of insect chemical communication and the potential applications of semiochemicals.

Introduction

Chemical communication is a fundamental aspect of social insect biology, governing behaviors from mating and nestmate recognition to defense and foraging. In the highly diverse tribe of stingless bees, which comprises hundreds of species in the tropics and subtropics, chemical signals, particularly pheromones, are the invisible threads that bind their complex societies. For many years, the mandibular glands were presumed to be the source of trail pheromones used in food recruitment. However, groundbreaking research has revealed that in certain species, the labial glands are the true origin of these crucial chemical messengers.

This guide focuses on this compound, the first trail pheromone compound to be chemically identified and behaviorally validated in a stingless bee, Trigona recursa.[1] Its discovery overturned previous assumptions and opened new avenues for understanding the evolution and mechanisms of chemical communication in these vital pollinators. We will delve into the scientific journey of its identification, the meticulous experimental protocols that confirmed its role, and the quantitative analysis of its presence in the bees' glandular secretions.

The Glandular Source of the Trail Pheromone: Labial vs. Mandibular Glands

Initial hypotheses centered on the mandibular glands as the source of trail pheromones in stingless bees. However, a series of elegant behavioral experiments with Trigona recursa challenged this notion.

Behavioral Bioassays: A Choice Between Two Scents

To pinpoint the glandular origin of the trail pheromone, researchers conducted choice experiments. Foraging bees were trained to a feeder, and upon their return to the nest to recruit nestmates, an artificial forked trail was created. One branch of the fork was treated with a glandular extract, while the other served as a control.

-

Mandibular Gland Extract: When one branch was scented with mandibular gland extract, newly recruited bees showed no preference for it and, in some cases, were even repelled.

-

Labial Gland Extract: In stark contrast, when one branch was scented with labial gland extract, a significant majority of the recruited bees chose this path, demonstrating a clear attraction.[1]

These results provided the first strong evidence that the labial glands, not the mandibular glands, produce the trail pheromone in T. recursa.

Chemical Identification of this compound

Following the behavioral evidence, the next crucial step was to identify the specific chemical compound(s) responsible for eliciting the trail-following behavior. This was achieved through the chemical analysis of labial gland secretions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Labial glands were dissected from forager bees and their chemical constituents were extracted using a solvent. This extract was then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique that separates individual compounds in a mixture and provides information about their molecular structure.

The GC-MS analysis of the labial gland extract of Trigona recursa revealed a striking finding: a single compound was overwhelmingly dominant. This compound was identified as This compound .

Quantitative Analysis of Labial Gland Secretions

The chemical analysis not only identified this compound but also quantified its abundance relative to other volatile compounds in the labial gland secretions of Trigona recursa.

| Compound | Relative Abundance (%) |

| This compound | 72.4 ± 1.9 |

| Other Volatiles | 27.6 ± 1.9 |

Table 1: Relative abundance of this compound in the labial gland secretions of Trigona recursa foragers. Data adapted from Jarau et al. (2006).

This high concentration underscores the importance of this compound as the primary chemical signal in the trail pheromone of this species.

Behavioral Validation of Synthetic this compound

To definitively prove that this compound was the active component of the trail pheromone, researchers conducted further behavioral bioassays using a synthetically produced version of the compound.

Artificial trails were created, with one branch scented with synthetic this compound and the other with a solvent control. The results were unequivocal: newly recruited bees were significantly attracted to the trail scented with synthetic this compound, mirroring the results obtained with the natural labial gland extract.[1] This confirmed that this compound alone is sufficient to elicit the trail-following response in Trigona recursa.

Experimental Protocols

A detailed understanding of the methodologies employed is critical for the replication and advancement of this research.

Glandular Extract Preparation

-

Bee Collection: Forager bees of Trigona recursa are collected as they leave the nest.

-

Dissection: The heads of the bees are separated from the thorax. The labial and mandibular glands are carefully dissected under a stereomicroscope.

-

Extraction: The dissected glands are placed in a vial with a small volume of a suitable solvent (e.g., hexane) to extract the volatile chemical compounds.

-

Concentration: The solvent is carefully evaporated to concentrate the extract to a desired volume, often expressed in "bee equivalents" (the amount of extract from a single bee).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general protocol for the GC-MS analysis of stingless bee glandular secretions is as follows:

-

Injection: A small volume (e.g., 1 µL) of the glandular extract is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various compounds in the mixture, causing them to separate based on their physicochemical properties. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a higher temperature to ensure the elution of all compounds.

-

Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to fragment in a predictable manner. The mass-to-charge ratio of these fragments creates a unique "mass spectrum" for each compound, which can be compared to a library of known spectra for identification.

Artificial Trail Following Bioassay Protocol

-

Training: A colony of stingless bees is trained to a feeder containing a sucrose solution.

-

Recruitment: Once foragers are consistently visiting the feeder and returning to the nest, they begin to recruit nestmates.

-

Trail Setup: An artificial trail, often consisting of a series of small filter paper squares or leaves, is laid out from a point near the nest entrance towards a new, empty feeder.

-

Scent Application: A specific, measured amount of the test substance (e.g., glandular extract or synthetic this compound dissolved in a solvent) is applied to each scent mark on the trail. A control trail is prepared using only the solvent.

-

Observation: The number of newly recruited bees that successfully follow the artificial trail to the new feeder is recorded and compared between the test and control trails.

Signaling Pathways and Experimental Workflows (Visualized)

To further clarify the logical flow of the research and the experimental procedures, the following diagrams are provided in the DOT language.

Figure 1: Logical workflow for determining the glandular source of the trail pheromone.

Figure 2: Workflow for the chemical identification of the trail pheromone.

Figure 3: Workflow for the behavioral validation of synthetic this compound.

Broader Context and Future Directions

The identification of this compound as a trail pheromone in Trigona recursa was a seminal finding in the field of stingless bee chemical ecology. Subsequent research has revealed that the composition of trail pheromones can vary significantly among different stingless bee species, even within the same genus. For example, the trail pheromone of Trigona corvina is a more complex blend of esters.[2][3] This variation highlights the evolutionary plasticity of chemical communication systems and the potential for species-specific signaling.

Future research in this area could focus on:

-

Biosynthesis of this compound: Investigating the enzymatic pathways responsible for the production of this compound in the labial glands.

-

Receptor Mechanisms: Identifying the specific olfactory receptors on the bee's antennae that detect this compound.

-

Synergistic Effects: Exploring whether minor compounds in the labial gland secretion of T. recursa have a synergistic effect with this compound, enhancing the trail-following response.

-

Comparative Pheromonics: Expanding the chemical analysis of trail pheromones across a wider range of stingless bee species to understand the evolutionary diversification of these signals.

-

Practical Applications: Investigating the potential use of synthetic trail pheromones in agriculture to enhance the pollination services of stingless bees by guiding them to target crops.

Conclusion

This compound stands as a well-documented and crucial component of the chemical communication system in the stingless bee Trigona recursa. Its identification as the primary trail pheromone, originating from the labial glands, has significantly advanced our understanding of social insect communication. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the fascinating world of stingless bee chemical ecology and the potential for harnessing these natural chemical signals for practical applications. The continued exploration of these complex semiochemical systems promises to unveil further intricacies of social insect behavior and evolution.

References

Methodological & Application

Synthesis of Hexyl Decanoate in the Laboratory: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of hexyl decanoate, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The primary method detailed is the Fischer esterification of decanoic acid with 1-hexanol, utilizing an acid catalyst. This protocol includes a detailed step-by-step procedure for synthesis, purification via vacuum distillation, and characterization of the final product. Quantitative data is summarized for clarity, and visual diagrams of the chemical reaction and experimental workflow are provided.

Introduction

This compound (C₁₆H₃₂O₂) is the ester formed from the condensation of decanoic acid and 1-hexanol. It is a colorless liquid with a fruity aroma, finding use as a flavoring agent and fragrance component. In the pharmaceutical and drug development sectors, long-chain fatty acid esters like this compound are of interest as potential prodrugs, formulation excipients, or components of lipid-based drug delivery systems. The synthesis of high-purity this compound is crucial for these applications. The Fischer esterification is a reliable and well-established method for this purpose. It is an equilibrium-driven reaction, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant or by removing the water byproduct as it is formed.[1][2][3]

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Decanoic Acid (molar ratio) | 1 | Adapted from general Fischer esterification protocols |

| 1-Hexanol (molar ratio) | 1.5 | Adapted from general Fischer esterification protocols |

| Catalyst (p-TsOH) (mol%) | 1-2 | [1][3] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 130-140 °C) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Product Characteristics | ||

| Expected Yield | 85-95% | [2] |

| Purity (post-distillation) | >98% | General expectation for this purification method |

| Boiling Point (atm) | 303-305 °C | |

| Boiling Point (vacuum) | ~145-150 °C at 10 mmHg | Estimated from nomograph |

Experimental Protocols

Materials and Equipment

-

Decanoic acid (≥98%)

-

1-Hexanol (≥98%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (≥98%)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

NMR spectrometer

-

GC-MS instrument

Synthesis of this compound via Fischer Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add decanoic acid (e.g., 17.23 g, 0.1 mol) and 1-hexanol (e.g., 15.33 g, 0.15 mol).

-

Addition of Solvent and Catalyst: Add anhydrous toluene (100 mL) to the flask to facilitate azeotropic removal of water. Add p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%) as the catalyst.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, and the denser water will separate and collect at the bottom, while the toluene will return to the reaction flask.

-

Monitoring the Reaction: Continue the reflux for 4-6 hours, or until the theoretical amount of water (1.8 mL for a 0.1 mol scale reaction) has been collected in the Dean-Stark trap.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution may occur).

-

100 mL of water.

-

100 mL of brine to remove residual water.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

Purification by Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply a vacuum (e.g., ~10 mmHg). Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure (approximately 145-150 °C at 10 mmHg). Discard any initial lower-boiling fractions and stop the distillation before any higher-boiling impurities distill over.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~4.06 (t, 2H, -O-CH ₂-), ~2.29 (t, 2H, -C(=O)-CH ₂-), ~1.62 (m, 4H), ~1.2-1.4 (m, 18H), ~0.89 (t, 6H, two -CH ₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~174.0 (-C =O), ~64.5 (-O-C H₂-), and a series of peaks for the aliphatic carbons between ~14-35 ppm.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

The GC chromatogram should show a single major peak corresponding to this compound, indicating the purity of the sample.

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 256.4. Common fragmentation patterns for esters will be observed, including a prominent peak corresponding to the McLafferty rearrangement.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Fischer esterification of decanoic acid and 1-hexanol.

References

Enzymatic Synthesis of Hexyl Decanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of hexyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the esterification of hexanol and decanoic acid, catalyzed by a lipase enzyme. This method offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions and yielding high product purity. This application note includes a comprehensive experimental protocol, tabulated data summarizing typical reaction parameters, and a visual representation of the experimental workflow.

Introduction

This compound (C16H32O2) is an ester known for its fruity and waxy aroma, making it a desirable component in flavor and fragrance formulations.[1][2] Beyond its sensory properties, its chemical structure also lends itself to applications in cosmetics and as a specialty chemical. Enzymatic synthesis, employing lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3), has emerged as a preferred method for ester production.[3] Lipases offer high catalytic activity and specificity under mild reaction conditions, minimizing byproduct formation and energy consumption.[4] Immobilized lipases are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[3] This protocol details the synthesis of this compound using an immobilized lipase in a solvent-free system.

Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound, compiled from typical results found in the literature for similar ester syntheses.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value | Unit |

| Substrate 1 | Hexanol | - |

| Substrate 2 | Decanoic Acid | - |

| Enzyme | Immobilized Lipase (e.g., from Candida antarctica or Rhizomucor miehei) | - |

| Molar Ratio (Hexanol:Decanoic Acid) | 1:1 to 1:3 | - |

| Enzyme Concentration | 5 - 15 | % (w/w of total reactants) |

| Temperature | 40 - 60 | °C |

| Reaction Time | 4 - 24 | hours |

| Agitation Speed | 150 - 250 | rpm |

Table 2: Typical Yield and Purity of this compound

| Parameter | Value | Unit |

| Conversion Rate | > 90 | % |

| Isolated Yield | 85 - 95 | % |

| Product Purity (post-purification) | > 98 | % |

Experimental Protocol

This protocol describes the lipase-catalyzed synthesis of this compound.

Materials:

-

Hexanol (Reagent Grade)

-

Decanoic Acid (Reagent Grade)

-

Immobilized Lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)

-

Hexane (ACS Grade, for purification)

-

Sodium Bicarbonate (5% w/v aqueous solution)

-

Anhydrous Sodium Sulfate

-

Reaction vessel (e.g., 100 mL screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 100 mL screw-capped flask, combine hexanol and decanoic acid in the desired molar ratio (e.g., 1:1). For a 1:1 molar ratio, this would be stoichiometrically equivalent amounts.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme should be between 5-15% of the total weight of the reactants.

-

Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the desired temperature (e.g., 50 °C) and agitation speed (e.g., 200 rpm).

-

Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at different time intervals and analyzing them using Gas Chromatography (GC) to determine the conversion of the starting materials to this compound.

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically after 4-24 hours), stop the reaction. Recover the immobilized enzyme from the reaction mixture by filtration or decantation. The enzyme can be washed with hexane and dried for reuse.

-

Product Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with a 5% aqueous solution of sodium bicarbonate to remove any unreacted decanoic acid.

-

Wash with deionized water until the aqueous phase is neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (if any was used for extraction) and any remaining volatile impurities using a rotary evaporator.

-

-

Product Analysis: The purity of the final product, this compound, can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography for Hexyl Decanoate Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl decanoate is a fatty acid ester with applications in various industries, including pharmaceuticals, cosmetics, and as a flavoring agent. Its synthesis often results in a mixture containing unreacted starting materials and byproducts, necessitating a robust purification strategy to achieve the high purity required for its intended applications. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such non-volatile organic compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the effective purification of this compound.

This compound is a non-polar compound, making it an ideal candidate for separation by RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[1] This method provides a reliable and scalable approach for obtaining high-purity this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC purification is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C16H32O2 | [2] |

| Molecular Weight | 256.42 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Solubility | Insoluble in water; Soluble in non-polar solvents (e.g., ethanol, hexanes) | [2] |

| Boiling Point | Not specified, but expected to be high | |

| UV Absorbance | Low, requires detection at low wavelengths (e.g., 205-210 nm) or via a universal detector like ELSD | [4] |

HPLC Method Development and Optimization

The development of a successful HPLC purification method involves the systematic optimization of several key parameters, including the choice of stationary phase, mobile phase composition, and detector settings.

Stationary Phase Selection

Given the non-polar nature of this compound, a reversed-phase stationary phase is the most appropriate choice. A C18 (octadecylsilyl) column is widely used for the separation of fatty acids and their esters due to its strong hydrophobic retention.[4][5][6] For preparative applications, columns with larger particle sizes (e.g., 5-10 µm) and larger internal diameters (e.g., 21.2 mm, 30 mm, or 50 mm) are employed to accommodate higher sample loads.[7]

Mobile Phase Selection

A binary mobile phase system consisting of a polar solvent and a less polar organic solvent is typically used in RP-HPLC. For the purification of fatty acid esters, mixtures of acetonitrile/water or methanol/water are common.[5][8] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure adequate separation of components with varying polarities and to reduce run times. For preparative purification, using volatile mobile phase additives like formic acid or acetic acid is recommended to facilitate their removal from the collected fractions.[9]

Detection

This compound lacks a strong chromophore, making UV detection challenging at standard wavelengths. However, detection is possible at low wavelengths, typically between 205 nm and 210 nm, where the ester functional group exhibits some absorbance.[5]

Alternatively, an Evaporative Light Scattering Detector (ELSD) can be used. ELSD is a universal detector that is not dependent on the optical properties of the analyte and is suitable for non-volatile compounds like this compound.[6][10] The response in ELSD is related to the mass of the analyte, making it a valuable tool for preparative chromatography where quantification of the collected fractions is important.

Experimental Protocols

This section provides a detailed protocol for the analytical method development and its subsequent scale-up for the preparative purification of this compound.

Analytical Method Development

Objective: To develop a robust analytical HPLC method for the separation of this compound from potential impurities.

Instrumentation:

-

Analytical HPLC system with a gradient pump, autosampler, column oven, and a UV detector or ELSD.

Materials:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Sample: Crude this compound dissolved in acetonitrile (e.g., 1 mg/mL)

Procedure:

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 80% Acetonitrile, 20% Water) for at least 15 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the sample solution.

-

Gradient Elution: Run a linear gradient from 80% to 100% Acetonitrile over 20 minutes.

-

Hold and Re-equilibration: Hold at 100% Acetonitrile for 5 minutes, then return to the initial conditions and re-equilibrate for 5 minutes.

-

Detection:

-

UV Detector: Set the detection wavelength to 210 nm.

-

ELSD: Optimize the nebulizer and evaporator temperatures, and the gas flow rate according to the manufacturer's recommendations for the mobile phase composition and flow rate. A typical starting point for the evaporator temperature is 40-60°C.[11]

-

-

Data Analysis: Identify the peak corresponding to this compound and assess its resolution from adjacent impurity peaks.

Preparative HPLC Purification

Objective: To purify a larger quantity of this compound based on the optimized analytical method.

Instrumentation:

-

Preparative HPLC system with a high-flow rate pump, a manual or automated injector with a large loop, a preparative column, a suitable detector (UV or ELSD with a flow splitter), and a fraction collector.

Materials:

-

Column: Preparative C18 reversed-phase column (e.g., 21.2 mm x 250 mm, 5-10 µm particle size)

-

Mobile Phase A: HPLC-grade water

-

Mobile Phase B: HPLC-grade acetonitrile

-

Sample: Crude this compound dissolved in a minimal amount of a strong solvent (e.g., acetonitrile or isopropanol) at a high concentration (e.g., 50-100 mg/mL).

Procedure:

-

Method Scaling: Scale up the analytical method to the preparative scale. The flow rate is scaled based on the cross-sectional area of the columns. The gradient time is typically kept the same.

-

Scaling Factor = (ID_prep / ID_anal)²

-

Flow Rate_prep = Flow Rate_anal x Scaling Factor

-

-

Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition at the calculated preparative flow rate.

-

Sample Loading: Inject a calculated volume of the concentrated sample. The maximum loading should be determined through a loading study on the analytical column first to avoid overloading and loss of resolution on the preparative scale.[12] A study on similar fatty acid ethyl esters showed successful purification with a sample load equivalent to 1.25% of the column bed volume.[5]

-

Gradient Elution: Run the scaled-up gradient program.

-

Fraction Collection: Collect fractions corresponding to the this compound peak. Fraction collection can be triggered by time, detector signal threshold, or slope.[2]

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

-

Solvent Evaporation: Pool the pure fractions and remove the mobile phase using a rotary evaporator or other suitable solvent evaporation technique to obtain the purified this compound.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the preparative purification of a fatty acid ester like this compound, based on literature values for similar compounds.[5][8]

| Parameter | Value |

| Column | AQ-C18, 20 mm x 250 mm |

| Mobile Phase | Methanol:Water (90:10, v/v) |

| Flow Rate | 30 mL/min |

| Sample Loading | 1.25% of column bed volume |

| Detection | UV at 210 nm |

| Purity Achieved | >90% |

| Recovery Rate | ~75% |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for HPLC purification of this compound.

Logical Relationship of HPLC Purification Parameters

Caption: Selection of HPLC parameters for this compound.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. HPLC analysis of phospholipids by evaporative laser light-scattering detection | Semantic Scholar [semanticscholar.org]

- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. agilent.com [agilent.com]

- 8. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. agilent.com [agilent.com]

- 12. lcms.cz [lcms.cz]

Application Notes: Hexyl Decanoate as an Internal Standard in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response.[1][2] Hexyl decanoate, a fatty acid ester, possesses several properties that make it a suitable candidate for use as an internal standard in specific applications.[3]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in analytical methodologies.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C16H32O2 | [4] |

| Molecular Weight | 256.42 g/mol | [4] |

| Boiling Point | 303.00 to 305.00 °C @ 760.00 mm Hg | [5] |

| Flash Point | 283.00 °F (139.44 °C) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

| Appearance | Liquid |

Principle of Internal Standardization

The fundamental principle of the internal standard method is the addition of a constant amount of a non-endogenous compound to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio normalization compensates for potential errors that can occur during sample analysis.[1][2]

Applications

This compound is particularly well-suited as an internal standard for the quantitative analysis of other medium to long-chain fatty acid esters or similar hydrophobic, volatile to semi-volatile compounds. Its chemical properties ensure it behaves similarly to these analytes during sample extraction and chromatographic separation.

Potential applications include:

-

Food and Beverage Analysis: Quantification of flavor and fragrance compounds.

-

Bioanalysis: Determination of fatty acid methyl esters (FAMEs) in biological matrices.

-

Industrial Quality Control: Monitoring of ester content in chemical manufacturing processes.

Experimental Protocols

Protocol 1: Quantification of a Target Analyte in a Liquid Sample using GC-FID

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of a hypothetical analyte in a liquid matrix by Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

-

This compound (purity ≥ 99%)

-

Target analyte (purity ≥ 99%)

-

Solvent (e.g., hexane, ethyl acetate) of appropriate purity

-

Volumetric flasks and pipettes

-

GC vials with caps

2. Preparation of Standard Solutions:

-

Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to achieve a final concentration of 1000 µg/mL.

-

Analyte Stock Solution: Accurately weigh a known amount of the target analyte and dissolve it in the solvent in a volumetric flask to achieve a final concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the IS stock solution to volumetric flasks and diluting with the solvent. A typical set of calibration standards might have analyte concentrations of 1, 5, 10, 25, 50, and 100 µg/mL, each containing 20 µg/mL of this compound.

3. Sample Preparation:

-

Accurately measure a known volume or weight of the liquid sample.

-

Spike the sample with the IS stock solution to achieve the same final concentration of this compound as in the calibration standards (e.g., 20 µg/mL).

-

Perform any necessary sample cleanup or extraction steps (e.g., liquid-liquid extraction, solid-phase extraction).

-

Transfer the final extract to a GC vial for analysis.

4. GC-FID Operating Conditions (Example):

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

5. Data Analysis:

-

Identify the peaks corresponding to the analyte and this compound based on their retention times.

-

Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following table presents representative performance characteristics for a hypothetical quantitative method using this compound as an internal standard. These values are for illustrative purposes and actual performance will depend on the specific analyte, matrix, and instrumentation.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Limit of Quantification (LOQ) | Analyte-dependent |

| Limit of Detection (LOD) | Analyte-dependent |

Visualizations

Caption: Workflow for using an internal standard in GC analysis.

Conclusion

This compound can serve as a reliable internal standard for the quantification of moderately polar to nonpolar, volatile to semi-volatile compounds in various matrices. Its chemical stability and chromatographic behavior make it a valuable tool for improving the accuracy and precision of analytical measurements. The provided protocol offers a general framework that can be adapted and validated for specific analytical needs. Proper method development and validation are essential to ensure the suitability of this compound as an internal standard for any given application.

References

Application Notes and Protocols for the Extraction of Hexyl Decanoate from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl decanoate is a fatty acid ester that contributes to the characteristic aroma and flavor profiles of various fruits and plants. As a volatile organic compound, it is of interest to researchers in fields ranging from food science and agriculture to chemical ecology and natural product chemistry. This document provides detailed protocols for the extraction, identification, and quantification of this compound from natural sources, as well as an overview of its biosynthetic pathway. While this compound is found in sources such as Capsicum annuum, this protocol will focus on its extraction from apples (Malus domestica), a well-documented source of similar volatile esters.

Data Presentation: Quantitative Analysis of Hexyl Esters in Apple Cultivars

The following table summarizes the concentration of hexyl hexanoate, a structurally similar and co-occurring ester, in the peels of various apple cultivars. This data, obtained by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), provides a reference for the expected yield of hexyl esters from apple tissues.

| Apple Cultivar | Hexyl Hexanoate (µg/kg FW) |

| Honey Crisps | 27,813.56 ± 2310.07 |

| Huashuo | 2,041.27 ± 120.36 |

| Changfu No. 2 | Not Reported |

| Qinyue | Not Reported |

Data is representative of hexyl esters found in apple peels and may vary based on cultivar, ripeness, and environmental factors.

Experimental Protocols

I. Preparative Scale Solvent Extraction of this compound from Apple Pomace

This protocol details a method for extracting a larger quantity of this compound suitable for further research and development.

1. Materials and Reagents:

-

Fresh apple pomace (from a high-ester producing cultivar, if known)

-

Dichloromethane (DCM, HPLC grade)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography, 60-120 mesh)

-

Rotary evaporator

-

Homogenizer/blender

-

Separatory funnel (2 L)

-

Glass chromatography column

-

Beakers, flasks, and other standard laboratory glassware

2. Extraction Procedure:

-

Sample Preparation: Weigh approximately 500 g of fresh apple pomace. To maximize the surface area for extraction, homogenize the pomace with a blender for 2-3 minutes.

-

Solvent Extraction:

-

Transfer the homogenized pomace to a large beaker or flask.

-

Add 1.5 L of dichloromethane (DCM) to the pomace and stir vigorously for 4 hours at room temperature. .

-

Filter the mixture through cheesecloth or a coarse filter paper to separate the solvent extract from the solid pomace.

-

Repeat the extraction of the pomace with a fresh 1 L of DCM for another 2 hours to ensure maximum recovery.

-

Combine the two DCM extracts.

-

-

Liquid-Liquid Extraction (Washing):

-

Transfer the combined DCM extract to a 2 L separatory funnel.

-

Add 500 mL of deionized water to the separatory funnel to wash the extract and remove water-soluble impurities.

-

Gently invert the funnel several times, venting frequently to release pressure.

-

Allow the layers to separate and discard the upper aqueous layer.

-

Repeat the washing step with another 500 mL of deionized water.

-

-

Drying and Concentration:

-

Drain the washed DCM extract into a clean, dry flask.

-

Add approximately 20-30 g of anhydrous sodium sulfate (Na₂SO₄) to the extract to remove any residual water. Swirl the flask and let it stand for 30 minutes.

-

Decant or filter the dried extract to remove the Na₂SO₄.

-

Concentrate the extract to a smaller volume (approximately 10-20 mL) using a rotary evaporator at a temperature not exceeding 40°C.

-

3. Purification by Column Chromatography:

-

Column Preparation: Prepare a silica gel column using n-hexane as the mobile phase.

-

Sample Loading: Load the concentrated extract onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction 1: 100% n-Hexane

-

Fraction 2: 98:2 n-Hexane:Ethyl Acetate

-

Fraction 3: 95:5 n-Hexane:Ethyl Acetate

-

(The optimal gradient may need to be determined empirically).

-

-

Fraction Collection: Collect fractions of approximately 20 mL.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.

-

Final Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.

II. Analytical Scale Headspace SPME-GC-MS for Quantification

This protocol is for the identification and quantification of volatile compounds, including this compound, in the headspace of a natural source.

1. Materials and Reagents:

-

Fresh sample (e.g., apple peel, Capsicum annuum fruit)

-

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber

-

20 mL headspace vials with screw caps and septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 3-nonanone)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

2. Procedure:

-

Sample Preparation:

-

Weigh 5 g of finely chopped sample into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to improve the release of volatiles.

-

Spike the sample with a known concentration of an internal standard.

-

-

Headspace Extraction:

-

Seal the vial and equilibrate it in a water bath at 50°C for 10 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

-

GC conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program can be set to start at 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 5°C/min.

-

MS conditions: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

-

-

Identification and Quantification:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching with a spectral library (e.g., NIST).

-

Quantify the concentration of this compound based on the peak area relative to the internal standard.

-

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound and other fatty acid esters in plants primarily involves the degradation of fatty acids and the subsequent esterification of the resulting alcohols and acyl-CoAs.

Application Note: Investigating the Pheromonal Activity of Hexyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols for studying the pheromonal activity of hexyl decanoate. This compound has been identified as a key component of the trail pheromone in the stingless bee, Trigona recursa, where it plays a crucial role in guiding nestmates to food sources.[1][2] These protocols are designed to be adaptable for investigating the effects of this compound and other potential pheromones in a variety of insect species. The methodologies detailed below cover chemical analysis, electrophysiological response measurement, and behavioral assays, providing a multi-faceted approach to pheromone research.

Introduction to this compound